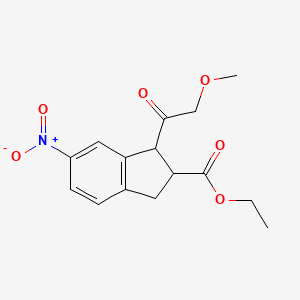Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate
CAS No.:
Cat. No.: VC19800417
Molecular Formula: C15H17NO6
Molecular Weight: 307.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H17NO6 |
|---|---|
| Molecular Weight | 307.30 g/mol |
| IUPAC Name | ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate |
| Standard InChI | InChI=1S/C15H17NO6/c1-3-22-15(18)12-6-9-4-5-10(16(19)20)7-11(9)14(12)13(17)8-21-2/h4-5,7,12,14H,3,6,8H2,1-2H3 |
| Standard InChI Key | CVCWQHBCPJUYBK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC2=C(C1C(=O)COC)C=C(C=C2)[N+](=O)[O-] |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Composition and Structural Features
The compound’s molecular formula is C₁₅H₁₇NO₆, with a molecular weight of 307.30 g/mol . Its IUPAC name, ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate, reflects three key functional groups:
-
A 2,3-dihydro-1H-indene bicyclic framework, which provides rigidity and influences stereochemical outcomes in reactions.
-
A 6-nitro substituent on the aromatic ring, introducing electron-withdrawing effects that enhance reactivity toward nucleophilic substitution or reduction.
-
Ester and methoxyacetyl groups at the 1- and 2-positions, respectively, which modulate solubility and serve as handles for further derivatization .
The compound is associated with two CAS Registry Numbers (1272755-66-4 and 2304495-97-2), potentially indicating distinct stereoisomers or polymorphic forms.
Physicochemical Data
While experimental data on properties such as melting point, boiling point, and density remain unreported in accessible literature, the molecular weight and functional groups suggest moderate polarity. The ester and nitro groups likely contribute to a density higher than aliphatic hydrocarbons but lower than fully aromatic nitro compounds. Predictive models estimate a logP (octanol-water partition coefficient) of approximately 1.8, indicating moderate lipophilicity suitable for intermediate processing in organic solvents .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₆ | |
| Molecular Weight | 307.30 g/mol | |
| CAS Numbers | 1272755-66-4, 2304495-97-2 | |
| Stability | Stable at 20°C for 2 years |
Synthesis and Manufacturing
Scale-Up Considerations
Industrial production would require optimization of:
-
Temperature Control: To prevent decomposition of nitro groups during reactions.
-
Catalyst Selection: Lewis acids (e.g., AlCl₃) for acylation steps, with careful quenching to avoid ester hydrolysis.
-
Waste Management: Neutralization of acidic byproducts from nitration and acylation steps.
Applications and Industrial Relevance
Pharmaceutical Intermediate
The nitro group’s reducibility positions this compound as a potential precursor to amines, which are ubiquitous in active pharmaceutical ingredients (APIs). For example, reduction of the nitro group to an amine could yield a scaffold for kinase inhibitors or anticoagulants.
Specialty Chemical Synthesis
In agrochemical research, the indene core’s rigidity might serve as a backbone for herbicides or fungicides. The methoxyacetyl moiety could enhance membrane permeability in bioactive molecules.
Material Science
The conjugated π-system of the indene ring, combined with nitro groups, suggests possible applications in nonlinear optical materials or explosive precursors, though these uses remain speculative without experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume